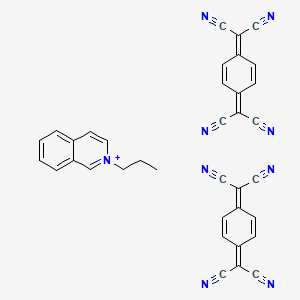
(Tcnq)2 isoquinoline(N-N-propyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Tcnq)2 isoquinoline(N-N-propyl) is a complex organic compound with the molecular formula C36H22N9+. It is a derivative of tetracyanoquinodimethane (TCNQ) and isoquinoline, which are known for their unique electronic properties.
准备方法
The synthesis of (Tcnq)2 isoquinoline(N-N-propyl) involves several steps. One common method is the cyclocondensation of diamines with bis(triisopropylsilyl)-dialkynyl-l,2-dione, followed by further reactions with malononitrile using the Lehnert reagent . This process results in the formation of TCNQ derivatives, which are then combined with isoquinoline derivatives to produce the final compound. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained .
化学反应分析
(Tcnq)2 isoquinoline(N-N-propyl) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of quinone derivatives, while reduction reactions can produce hydroquinone derivatives .
科学研究应用
(Tcnq)2 isoquinoline(N-N-propyl) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology, it has potential applications in the development of new drugs and therapeutic agents due to its unique electronic properties. In medicine, it is being explored for its potential use in diagnostic imaging and as a component of drug delivery systems. In industry, it is used in the production of organic semiconductors and other electronic devices .
作用机制
The mechanism of action of (Tcnq)2 isoquinoline(N-N-propyl) involves its ability to accept and transport electrons. This compound has a high electron affinity, which allows it to participate in various redox reactions. The molecular targets and pathways involved in its mechanism of action include the electron transport chain and other redox-active proteins and enzymes. The unique electronic properties of this compound make it an effective electron acceptor and transporter in various biological and chemical systems .
相似化合物的比较
(Tcnq)2 isoquinoline(N-N-propyl) can be compared with other similar compounds, such as N-xylyl-pyridinium and N-xylyl-isoquinolinium cations. These compounds also contain TCNQ derivatives and exhibit similar electronic properties. (Tcnq)2 isoquinoline(N-N-propyl) is unique in its molecular structure and electron affinity, which make it a more effective electron acceptor and transporter.
属性
分子式 |
C36H22N9+ |
|---|---|
分子量 |
580.6 g/mol |
IUPAC 名称 |
2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile;2-propylisoquinolin-2-ium |
InChI |
InChI=1S/2C12H4N4.C12H14N/c2*13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16;1-2-8-13-9-7-11-5-3-4-6-12(11)10-13/h2*1-4H;3-7,9-10H,2,8H2,1H3/q;;+1 |
InChI 键 |
IOMYNHFLYLMBLS-UHFFFAOYSA-N |
规范 SMILES |
CCC[N+]1=CC2=CC=CC=C2C=C1.C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N.C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



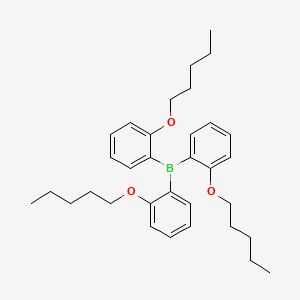
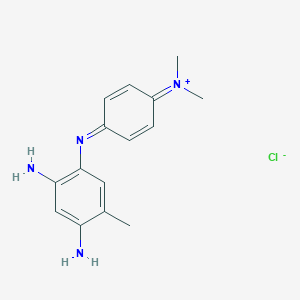
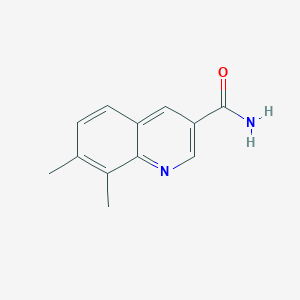
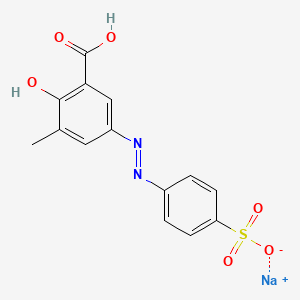
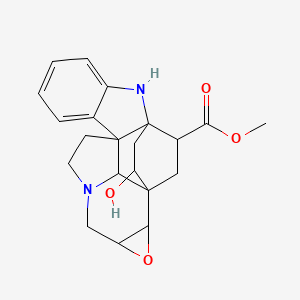
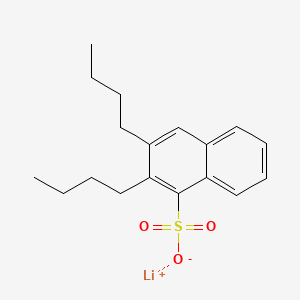
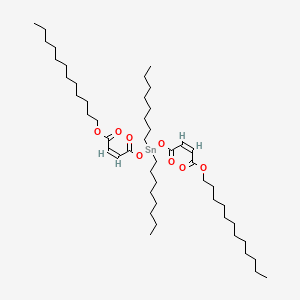
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
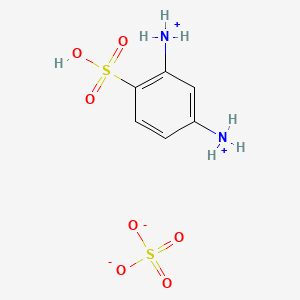
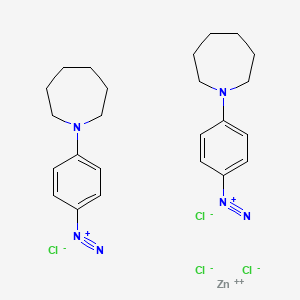
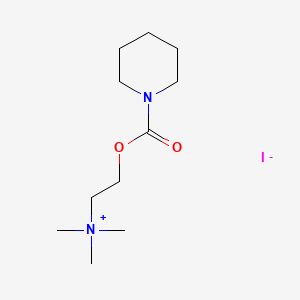
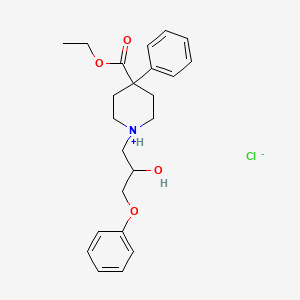
![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
